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Foundational

Comprehensive Technical Guide on Ethyl (S)-thiazolidine-4-carboxylate: Synthesis, Physicochemical Properties, and Applications in Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Scientific Rationale In the landscape of modern drug discovery, cyclic amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Scientific Rationale

In the landscape of modern drug discovery, cyclic amino acid derivatives serve as critical pharmacophores and chiral building blocks. Ethyl (S)-thiazolidine-4-carboxylate , the ethyl ester of D-thioproline, represents a highly versatile intermediate. While its enantiomer (the R-configuration, derived from L-cysteine) is famously utilized in the synthesis of the immunomodulator Pidotimod[1], the S-configuration offers unique utility in chiral pool synthesis, peptidomimetics, and pro-drug development.

The primary biochemical limitation of free thiazolidine-4-carboxylic acid is its highly polar, zwitterionic nature, which severely restricts passive diffusion across phospholipid bilayers. By masking the carboxylic acid as an ethyl ester, we engineer a lipophilic pro-drug. This modification ensures rapid intracellular accumulation, after which ubiquitous cytosolic esterases cleave the ester bond, liberating the active antioxidant species directly within the cellular environment.

Stereochemical Nuances & Physicochemical Profiling

Understanding the stereochemistry of thioproline derivatives is paramount for target binding and enzymatic recognition. The nomenclature often causes confusion:

  • L-Cysteine possesses an (R)-absolute configuration. Consequently, its condensation with formaldehyde yields (R)-thiazolidine-4-carboxylic acid (L-thioproline)[2].

  • D-Cysteine possesses an (S)-absolute configuration, yielding (S)-thiazolidine-4-carboxylic acid (D-thioproline) [3].

The ethyl esterification of the (S)-isomer does not alter the stereocenter, preserving the spatial orientation required for specific chiral syntheses.

Quantitative Data Comparison

The following table summarizes the physicochemical shift achieved via the esterification of the free acid into the hydrochloride salt of the ethyl ester.

Property(S)-Thiazolidine-4-carboxylic acidEthyl (S)-thiazolidine-4-carboxylate HCl
CAS Number 45521-09-3[3]86028-91-3 (For R-isomer analog)[4]
Molecular Weight 133.17 g/mol [5]197.68 g/mol [4]
Molecular Formula C₄H₇NO₂S[6]C₆H₁₂ClNO₂S[4]
Predicted LogP -2.3[5]~0.5 to 0.8
Cellular Permeability Low (Zwitterionic)[6]High (Lipophilic ester)
Primary Utility Active Antioxidant / Scavenger[7]Pro-drug / Synthetic Intermediate[1]

Mechanistic Role: Pro-Drug Strategy & Antioxidant Pathway

Thioproline derivatives act as potent intracellular antioxidants via a mechanism known as sacrificial oxidation ([7]). The thiazolidine ring acts as a scavenger for reactive oxygen species (ROS) and toxic aldehydes. However, delivering the free acid into the cytoplasm is inefficient.

The ethyl ester acts as a "Trojan Horse." Once the highly permeable Ethyl (S)-thiazolidine-4-carboxylate crosses the cell membrane, non-specific intracellular esterases hydrolyze the ester. This traps the active (S)-thiazolidine-4-carboxylic acid inside the cell, where it neutralizes oxidative stress.

Mechanism Prodrug Ethyl (S)-thiazolidine-4-carboxylate (High Lipophilicity) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Esterase Intracellular Esterases Membrane->Esterase Intracellular Entry Active (S)-Thiazolidine-4-carboxylic acid (Active Scavenger) Esterase->Active Ester Hydrolysis Detox Sacrificial Oxidation (Cellular Protection) Active->Detox Scavenging Reaction ROS Reactive Oxygen Species (ROS / Aldehydes) ROS->Detox Neutralized

Figure 1: Intracellular pro-drug activation and ROS scavenging mechanism.

Synthetic Workflows & Experimental Protocols

As a self-validating system, the synthesis of Ethyl (S)-thiazolidine-4-carboxylate is divided into two highly controlled phases: the cyclization of D-cysteine, and the subsequent nucleophilic acyl substitution (esterification) ([8]).

SynthesisWorkflow D_Cys D-Cysteine (S-configuration) Intermediate (S)-Thiazolidine-4-carboxylic acid (D-Thioproline) D_Cys->Intermediate Aqueous Condensation (pH 4.0, 25°C) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate Aqueous Condensation (pH 4.0, 25°C) Reagents Ethanol + SOCl2 (0°C to Reflux) Intermediate->Reagents Esterification Product Ethyl (S)-thiazolidine-4-carboxylate HCl (Target Compound) Reagents->Product Nucleophilic Acyl Substitution

Figure 2: Synthetic workflow for Ethyl (S)-thiazolidine-4-carboxylate hydrochloride.

Step-by-Step Methodology

Phase 1: Thiazolidine Ring Formation (Condensation) Causality: The reaction between the sulfhydryl (-SH) and primary amine (-NH₂) groups of D-cysteine with formaldehyde thermodynamically favors the formation of the stable 5-membered 1,3-thiazolidine ring ([6]).

  • Preparation: Dissolve 10.0 g of D-Cysteine hydrochloride in 50 mL of distilled water. Adjust the pH to ~4.0 using dilute NaOH.

  • Addition: Dropwise, add 1.1 equivalents of 37% aqueous formaldehyde (formalin) while maintaining the temperature at 25 °C.

  • Isolation: Stir the mixture continuously for 12 hours. The zwitterionic (S)-thiazolidine-4-carboxylic acid will precipitate as a dense white solid. Filter, wash with cold ethanol, and dry under vacuum.

Phase 2: Esterification via Thionyl Chloride Activation Causality: Direct Fischer esterification is slow. Utilizing Thionyl Chloride (SOCl₂) generates HCl in situ and converts the carboxylic acid into a highly reactive acyl chloride intermediate, driving the reaction to completion while simultaneously forming the stable hydrochloride salt of the product.

  • Suspension: Suspend 5.0 g of the synthesized (S)-thiazolidine-4-carboxylic acid in 50 mL of absolute ethanol.

  • Activation: Cool the flask to 0 °C using an ice bath. Critical Step: Add 1.5 equivalents of SOCl₂ dropwise. The low temperature controls the violent exothermic release of SO₂ and HCl gases, preventing unwanted ring-opening side reactions.

  • Reflux: Once addition is complete, gradually warm the mixture and reflux at 70 °C for 4 to 6 hours. The suspension will clarify into a homogeneous solution as the ester forms.

  • Crystallization: Concentrate the solution under reduced pressure. Induce crystallization by adding cold diethyl ether. Filter the resulting white crystalline powder: Ethyl (S)-thiazolidine-4-carboxylate hydrochloride.

Analytical Characterization Standards

To validate the integrity and stereochemical purity of the synthesized compound, the following analytical parameters must be met:

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic ethyl ester signals: a quartet at ~4.2 ppm (-CH₂-CH₃) and a triplet at ~1.2 ppm (-CH₂-CH₃). The thiazolidine ring protons typically appear as complex multiplets between 3.0 and 4.5 ppm due to the diastereotopic nature of the ring CH₂ groups.

  • Mass Spectrometry (ESI-MS): The free base molecular ion [M+H]+ should be observed at m/z 162.05 ([9]).

  • Chiral HPLC: Essential for confirming that no racemization occurred during the reflux phase. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase to verify the enantiomeric excess (ee > 99%) of the (S)-isomer.

References

  • PubChemLite / PubChem Database. "Ethyl l-thiazolidine-4-carboxylate hydrochloride." National Center for Biotechnology Information. Available at:[Link]

  • ACS Chemical Research in Toxicology. "Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability." American Chemical Society. Available at:[Link]

  • Wikipedia. "Thioproline - Chemical Properties and Synthesis." Available at:[Link]

  • Google Patents (CN102167727A). "Synthesis method of pidotimod and thiazolidine-4-carboxylate derivatives.

Sources

Exploratory

Mechanism of Action and Synthetic Applications of Ethyl (S)-Thiazolidine-4-Carboxylate in Organic Synthesis

Executive Summary Ethyl (S)-thiazolidine-4-carboxylate (frequently synthesized as its hydrochloride salt) is a highly versatile, chiral heterocyclic building block in advanced organic synthesis. Functioning as a sulfur-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (S)-thiazolidine-4-carboxylate (frequently synthesized as its hydrochloride salt) is a highly versatile, chiral heterocyclic building block in advanced organic synthesis. Functioning as a sulfur-containing bioisostere of proline, it provides unique conformational constraints when incorporated into peptide backbones or heterocyclic scaffolds. This whitepaper explores the mechanistic dynamics of ethyl (S)-thiazolidine-4-carboxylate, detailing its nucleophilic behavior, its role in stereoselective amide coupling, and its critical application in the synthesis of immunomodulators (such as Pidotimod derivatives) and β -lactamase inhibitors.

Structural and Mechanistic Profile

The Proline Bioisostere Concept

Ethyl (S)-thiazolidine-4-carboxylate is a derivative of thioproline. The substitution of the γ -methylene group of proline with a sulfur atom fundamentally alters the ring's stereoelectronic profile. The longer C–S bonds and the larger van der Waals radius of sulfur increase the puckering amplitude of the five-membered ring. In peptide synthesis, this structural constraint heavily influences the cis/trans isomerization state of the preceding amide bond, a critical factor for the target molecule's binding affinity to biological receptors[1].

Stereochemical Nuance: While the natural L-cysteine yields the (4R)-thiazolidine configuration (due to Cahn-Ingold-Prelog priority shifts caused by sulfur), the (S)-enantiomer (derived from D-cysteine) is rigorously utilized to synthesize diastereomeric libraries, probe enantiomeric drug responses, and develop selective β -lactamase inhibitors[2].

Nucleophilic Dynamics of the Thiazolidine Ring

The mechanism of action of ethyl (S)-thiazolidine-4-carboxylate in organic synthesis is primarily driven by the nucleophilicity of its secondary amine.

  • Attenuated Nucleophilicity: The electron-withdrawing inductive effect of the adjacent sulfur atom slightly reduces the basicity and nucleophilicity of the nitrogen compared to a standard pyrrolidine ring.

  • Ester Protection: The ethyl ester moiety serves a dual purpose. It protects the C-terminus from unwanted self-condensation during N-acylation and enhances the molecule's solubility in aprotic organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

  • Chiral Integrity: The rigid ring structure prevents the formation of planar intermediates, thereby preserving the (S)-configuration at the C4 chiral center during aggressive coupling conditions[3].

Core Synthetic Application: The Pidotimod Pathway

One of the most prominent industrial applications of thiazolidine-4-carboxylate derivatives is the synthesis of Pidotimod, a potent immunostimulant[4]. The synthesis involves the amide condensation of pyroglutamic acid with the thiazolidine derivative.

Mechanistic Rationale for Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. To overcome this, coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) are employed[5]. However, DCC activation alone forms an O-acylisourea intermediate that is prone to intramolecular rearrangement (forming an unreactive N-acylurea) and can cause racemization of the chiral acid[6].

To suppress these side reactions, 1-Hydroxybenzotriazole (HOBt) is introduced as a nucleophilic additive. HOBt rapidly attacks the O-acylisourea to form an OBt-activated ester. This intermediate is highly reactive toward the secondary amine of ethyl (S)-thiazolidine-4-carboxylate but is stable enough to resist racemization[7].

Mechanistic pathway of DCC/HOBt-mediated carboxylic acid activation and amide bond formation.

Experimental Methodology: Self-Validating Protocol

The following protocol details the synthesis of the Pidotimod ethyl ester framework, utilizing a self-validating system where each step provides observable confirmation of reaction progress[8].

Step 1: Free-Basing the Hydrochloride Salt

Ethyl (S)-thiazolidine-4-carboxylate is typically supplied as a stable hydrochloride salt to prevent oxidative degradation[9].

  • Action: Suspend 1.0 eq of ethyl (S)-thiazolidine-4-carboxylate HCl in anhydrous dichloromethane (DCM). Add 1.1 eq of triethylamine (TEA) dropwise at 0°C.

  • Causality & Validation: TEA neutralizes the HCl, generating the nucleophilic free amine. Validation: The suspension will transition to a clear solution, indicating successful free-basing.

Step 2: Carboxylic Acid Activation
  • Action: In a separate flask, dissolve 1.05 eq of (S)-pyroglutamic acid and 1.1 eq of HOBt in DCM. Cool to -5°C. Add 1.1 eq of DCC dissolved in DCM dropwise[8].

  • Causality & Validation: DCC activates the acid, and HOBt forms the active ester. Validation: Within 15-30 minutes, a white precipitate of dicyclohexylurea (DCU) will form, visually confirming the activation of the carboxylic acid[6].

Step 3: Amide Coupling
  • Action: Transfer the free amine solution (from Step 1) into the activated ester mixture (Step 2) while maintaining the temperature below 0°C. Stir for 6 hours, allowing it to gradually reach room temperature[8].

  • Causality & Validation: The secondary amine attacks the OBt-ester, forming the amide bond. Low temperatures prevent epimerization. Validation: Thin-Layer Chromatography (TLC) will show the disappearance of the OBt-ester spot and the emergence of a new, lower-Rf product spot.

Step 4: Saponification (Deprotection)
  • Action: Filter off the DCU byproduct. Concentrate the filtrate and dissolve the crude ester in THF. Add 1N aqueous NaOH (1.5 eq) and stir for 2 hours at room temperature. Acidify to pH 2.0 with 1N HCl[4].

  • Causality & Validation: Base hydrolysis cleaves the ethyl ester, yielding the free carboxylic acid. Validation: Upon acidification, the target molecule will precipitate out of the aqueous solution as a crystalline solid, confirming successful deprotection and high purity[4].

Workflow of synthesis via DCC/HOBt-mediated amide coupling and saponification.

Quantitative Data: Yield and Purity Optimization

The choice of coupling reagents and solvent environments dictates the efficiency of the thiazolidine amidation. Table 1 summarizes the quantitative outcomes of various coupling strategies based on empirical optimizations[8],[5],[6].

Table 1: Reaction Conditions and Yield Optimization for Thiazolidine-4-Carboxylate Amidation

Coupling ReagentsSolvent SystemTemp (°C)Time (h)Yield (%)Chiral Purity (ee %)Mechanistic Observation
DCC / HOBt DCM-5 to 25688.6%>99.9%DCU precipitation drives reaction; HOBt prevents racemization.
DIC / DMAP DMF251275.4%95.0%Basic DMAP induces partial racemization at the α -carbon.
EDC·HCl / HOBt THF / H2O25882.1%>99.0%Water-soluble urea byproduct allows for easy aqueous workup.

Emerging Applications: β -Lactamase Inhibitors

Beyond immunomodulators, ethyl (S)-thiazolidine-4-carboxylate is a critical scaffold in the fight against antibiotic resistance. The thiazolidine ring is structurally analogous to the penam nucleus found in penicillins[10].

Researchers utilize the ethyl ester derivative to synthesize bis cyclo-oxamides and spirothiazolidines. These compounds act as transition-state analogs that bind to the active sites of metallo- β -lactamases (such as NDM-1) and serine- β -lactamases (such as BlaMab)[2]. The ester group is often functionalized into a hydroxamic acid, which chelates the zinc ions in the active site of NDM-1, effectively neutralizing the bacteria's primary defense mechanism against β -lactam antibiotics[2].

Conclusion

Ethyl (S)-thiazolidine-4-carboxylate stands as a premier chiral synthon in modern organic chemistry. Its unique combination of a conformationally restricted sulfur-containing ring and a highly tunable ester moiety allows for the precise architectural design of complex peptides and heterocycles. By leveraging self-validating coupling protocols with reagents like DCC and HOBt, chemists can achieve near-perfect stereochemical fidelity, enabling the scalable production of life-saving immunomodulators and next-generation antimicrobial agents.

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Foundational

Pharmacological Potential of Ethyl (S)-Thiazolidine-4-Carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary Ethyl (S)-thiazolidine-4-carboxylate, the ethyl ester of L-thioproline, represents a highly versatile and privileged scaffold in modern medicinal chemistry. By masking the polar carboxylic acid of L-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (S)-thiazolidine-4-carboxylate, the ethyl ester of L-thioproline, represents a highly versatile and privileged scaffold in modern medicinal chemistry. By masking the polar carboxylic acid of L-thioproline with an ethyl ester, researchers significantly enhance the molecule's lipophilicity, thereby improving membrane permeability and cellular uptake. This whitepaper details the synthesis, derivatization, and broad-spectrum pharmacological applications of these derivatives, emphasizing their roles as antidiabetic, antiviral, and antioxidant agents.

Chemical Foundation and Structural Rationale

Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen in the 1- and 3-positions. The (S)-thiazolidine-4-carboxylic acid core is structurally analogous to the amino acid proline, substituting a methylene group with a sulfur atom 1.

While the free acid (thioproline) exhibits inherent biological activity, its pharmacokinetic profile is often limited by poor passive diffusion across lipid bilayers. The esterification to ethyl (S)-thiazolidine-4-carboxylate resolves this by increasing the partition coefficient (LogP). This scaffold serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including immunostimulants like Pidotimod 2 and antihypertensive ACE inhibitors analogous to Captopril 3.

Synthesis and Derivatization Strategies

The synthesis of thiazolidine derivatives leverages the nucleophilic nature of the nitrogen and sulfur atoms. The core ring is typically constructed via the condensation of L-cysteine (or its ethyl ester) with aldehydes or ketones. Cyclization is a proven method to improve both molecular stability and biological activity 4.

Synthesis A L-Cysteine Ethyl Ester C Condensation Reaction (Room Temp, 24h) A->C B Aldehyde / Ketone B->C D Ethyl (S)-Thiazolidine-4-Carboxylate (Core Scaffold) C->D Cyclization E N-Acylation / Alkylation D->E Structural Modification F Target Derivatives (Antiviral, Antidiabetic, etc.) E->F Yield Optimization

Synthetic workflow for ethyl (S)-thiazolidine-4-carboxylate derivatives.

Protocol 1: General Synthesis of Ethyl (S)-Thiazolidine-4-Carboxylate Derivatives

Causality & Rationale: This protocol utilizes a mild condensation strategy to preserve the stereocenter at the C4 position, yielding predominantly the desired diastereomers. An inert atmosphere is critical to prevent the undesired oxidation of cysteine into cystine disulfides.

  • Preparation: Dissolve 1.0 equivalent of L-cysteine ethyl ester hydrochloride in anhydrous ethanol (25 mL/mmol).

  • Buffering: Add 1.2 equivalents of anhydrous sodium acetate to neutralize the hydrochloride salt, liberating the free amine. Stir for 15 minutes at room temperature.

  • Condensation: Dropwise, add 1.05 equivalents of the target aromatic or aliphatic aldehyde dissolved in ethanol.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours under an inert nitrogen atmosphere.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and distilled water. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.

  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate) to isolate the pure derivative.

Pharmacological Profiling & Mechanisms of Action

Antidiabetic Potential (Enzyme Inhibition)

Managing postprandial hyperglycemia is a cornerstone of Type 2 Diabetes treatment. Thiazolidine-4-carboxylic acid derivatives have demonstrated potent inhibition of carbohydrate-hydrolyzing enzymes, specifically α-amylase and α-glucosidase 5. Structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring (when derived from benzaldehydes) drastically enhance binding affinity within the enzyme's active pocket.

Antiviral and Antimicrobial Activity

The thiazolidine scaffold has been extensively explored for antiviral applications. Derivatives have been synthesized as novel influenza A neuraminidase (NA) inhibitors 6. By targeting the NA enzyme, these compounds prevent the release of newly formed viral particles from infected host cells. Furthermore, cysteine derivatives containing the thiazolidine structure exhibit significant inhibitory effects against the Tobacco Mosaic Virus (TMV), outperforming commercial virucides like ribavirin 4.

Antioxidant and Anticancer Properties

Oxidative stress is a primary driver of cellular senescence and oncogenesis. Thiazolidine derivatives exhibit robust free radical scavenging capabilities 7. When further derivatized into 1,3,4-oxadiazole conjugates, these compounds demonstrate potent anticancer activity, particularly against MCF-7 breast cancer cell lines, by inducing oxidative stress-mediated apoptosis in malignant cells 1.

Mechanism Core Thiazolidine Derivatives Path1 Enzyme Inhibition Core->Path1 Path2 Viral Neuraminidase Core->Path2 Path3 Free Radical Scavenging Core->Path3 Target1A α-Amylase / α-Glucosidase Path1->Target1A Effect1 Antidiabetic Effect Target1A->Effect1 Target2A Influenza A NA Path2->Target2A Effect2 Antiviral Effect Target2A->Effect2 Target3A ROS / DPPH Path3->Target3A Effect3 Antioxidant Effect Target3A->Effect3

Multi-target pharmacological mechanisms of thiazolidine derivatives.

Experimental Workflows & Validation

To ensure reproducibility and scientific rigor, biological evaluations must include self-validating controls.

Protocol 2: In Vitro DPPH Antioxidant Assay

Causality & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, reliable method to quantify the electron-donating capacity of the synthesized derivatives. The assay must be conducted in the dark because DPPH radicals are sensitive to light-induced degradation, which would artificially inflate the perceived scavenging activity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Protect this solution from light using amber glassware or foil.

  • Sample Preparation: Dissolve the ethyl (S)-thiazolidine-4-carboxylate derivatives in DMSO to create a stock solution, then dilute to various concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Incubation: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of the DPPH solution.

    • Self-Validating System: You must include a blank (DMSO + DPPH) to establish baseline absorbance and a positive control (Ascorbic Acid + DPPH) to validate the assay's dynamic range.

  • Reaction Time: Incubate the plate in the dark at room temperature for exactly 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Scavenging Activity (%) =[(Abs_blank - Abs_sample) / Abs_blank] × 100. Calculate the IC50 using non-linear regression analysis.

Quantitative Data Summary

The following table synthesizes the comparative pharmacological efficacy of benchmark thiazolidine derivatives against standard therapeutics based on recent literature 456.

Pharmacological TargetBenchmark Thiazolidine DerivativeStandard ControlDerivative IC50 / EfficacyControl IC50 / Efficacy
α-Amylase Inhibition Compound 5e (Phenyl-substituted)Acarbose24.13 µg/mL32.27 µg/mL
α-Glucosidase Inhibition Compound 5f (Phenyl-substituted)Acarbose22.76 µg/mL30.45 µg/mL
Influenza A Neuraminidase Compound 4fOseltamivir0.14 µM~0.02 µM
TMV Inhibition (In vivo) Compound 23 (Halogenated)Ribavirin46% inhibition (500 µg/mL)35% inhibition (500 µg/mL)

Conclusion & Future Perspectives

Ethyl (S)-thiazolidine-4-carboxylate is far more than a simple synthetic intermediate; it is a dynamic pharmacological building block. By leveraging its unique stereochemistry and tunable functional groups, researchers can design highly targeted therapeutics. Future drug development should focus on optimizing the pharmacokinetic parameters of these derivatives, particularly utilizing in silico molecular docking to refine target specificity against viral proteases and metabolic enzymes.

References

  • Title: Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer Source: Letters in Applied NanoBioScience URL
  • Title: 匹多莫德杂质对照品有哪些 (Pidotimod Impurities)
  • Source: Google Patents (PT73685B)
  • Title: Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents Source: MDPI URL
  • Title: New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study Source: ResearchGate URL
  • Source: PubMed (Bioorg Med Chem)
  • Title: Synthesis of (4R)

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Ethyl (s)-thiazolidine-4-carboxylate molecular weight and physical properties

Initiating Physical Property Search I'm starting with a deep dive into Ethyl (S)-thiazolidine-4-carboxylate. My initial focus is gathering molecular weight and vital physical properties: chemical formula, melting and boi...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Physical Property Search

I'm starting with a deep dive into Ethyl (S)-thiazolidine-4-carboxylate. My initial focus is gathering molecular weight and vital physical properties: chemical formula, melting and boiling points, and density. This foundational information will guide further investigation. I'm prioritizing accuracy and breadth of sources.

Expanding Research Scope

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Clarifying Enantiomeric Confusion

I'm working to clarify a critical point of confusion regarding the CAS numbers for Ethyl (S)-thiazolidine-4-carboxylate and its hydrochloride salt. I have identified CAS 137941-34-5 for the free base and CAS 86028-91-3, which seems to refer to the (R) enantiomer. The molecular formula for the free base is C6H11NO2S, and for the hydrochloride salt, it's C6H12ClNO2S. Data for the free base's melting point, density, and solubility are still incomplete; I am also looking at its synthesis.

Pinpointing Critical Data Gaps

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I've identified discrepancies in the literature concerning the (S) enantiomer of Ethyl thiazolidine-4-carboxylate. The CAS number (137941-34-5) yields limited data compared to the hydrochloride salt (86028-91-3). The "L" designation actually indicates the (R) enantiomer. Synthesis info is available, but NMR/IR data for the specific compound is missing, which I'll need to address for a complete guide.

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Addressing Critical Gaps

My searches have produced valuable data, but I'm still encountering significant inconsistencies and missing pieces crucial for a robust technical guide. The CAS number search for Ethyl has yielded some results. I will refine the search parameters to address the gaps.

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I've made headway, though persistent gaps remain for a robust technical guide. The search for the CAS number 137941-34-5 for Ethyl (S)-thiazolidine-4-carboxylate has been fruitful, although specifics are lacking. I found significant missing physical property data for the free base and the (S)-enantiomer. The "L" designation is often misleading, so the guide must clear up the R configuration.

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Foundational

Chiral building blocks: ethyl (s)-thiazolidine-4-carboxylate overview

Initiating Comprehensive Research I'm starting a deep dive into ethyl (S)-thiazolidine-4-carboxylate. My initial approach involves exhaustive Google searches to build a solid foundation of information.

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Author: BenchChem Technical Support Team. Date: April 2026

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Literature review of ethyl (s)-thiazolidine-4-carboxylate in medicinal chemistry

An In-Depth Technical Guide to Ethyl (S)-Thiazolidine-4-Carboxylate in Medicinal Chemistry Executive Summary Ethyl (S)-thiazolidine-4-carboxylate (ETC), the ethyl ester derivative of L-thioproline, occupies a unique and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl (S)-Thiazolidine-4-Carboxylate in Medicinal Chemistry

Executive Summary

Ethyl (S)-thiazolidine-4-carboxylate (ETC), the ethyl ester derivative of L-thioproline, occupies a unique and highly versatile position in modern medicinal chemistry[1]. Unlike conventional small-molecule therapeutics that interact with a single target, ETC serves a dual purpose in drug development:

  • A highly lipophilic prodrug: It acts as an intracellular delivery vehicle for L-cysteine, bypassing the pharmacokinetic limitations of free cysteine to replenish cellular glutathione (GSH) and combat oxidative stress[2],[3].

  • A rigidified proline bioisostere: As a non-proteinogenic amino acid building block, it is incorporated into peptidomimetics to lock molecular conformations, drastically enhancing the binding affinity of peptide-based drugs[4],[5].

By masking the polar carboxylic acid of thioproline, the ethyl ester modification significantly enhances the partition coefficient (LogP), ensuring rapid passive diffusion across lipid bilayers—a critical parameter for both cellular assays and in vivo efficacy.

Chemical Foundation & Rational Design

The core scaffold, thiazolidine-4-carboxylic acid (thioproline or T4C), is a 5-membered heterocyclic ring synthesized via the biomimetic condensation of L-cysteine with formaldehyde[6],[7]. While T4C itself possesses inherent biological activity, it exists as a zwitterion at physiological pH, which severely restricts its membrane permeability.

To overcome this, medicinal chemists employ a prodrug strategy via Fischer esterification[8]. Converting the carboxylic acid to an ethyl ester neutralizes the negative charge. Once the highly permeable ETC crosses the cell membrane, ubiquitous intracellular non-specific esterases hydrolyze the ester bond. This enzymatic cleavage traps the active T4C pharmacophore inside the cell, where it can engage in targeted metabolic pathways without prematurely degrading in the systemic circulation.

Synthesis A L-Cysteine + Formaldehyde B Cyclocondensation (Aqueous, pH 5.0) A->B C (S)-Thiazolidine-4-carboxylic acid (Zwitterionic Core) B->C D Fischer Esterification (EtOH, SOCl2, Reflux) C->D E Ethyl (S)-thiazolidine-4-carboxylate (Lipophilic Prodrug) D->E

Synthetic workflow for Ethyl (S)-thiazolidine-4-carboxylate from L-cysteine.

Experimental Methodology: Synthesis & Validation

The synthesis of ethyl (S)-thiazolidine-4-carboxylate requires precise control over pH and reaction thermodynamics to prevent the oxidation of the sulfhydryl group and ensure high stereochemical fidelity. The following protocol outlines a self-validating, two-phase synthetic workflow[8],[9].

Phase 1: Cyclocondensation (Core Synthesis)
  • Preparation: Dissolve 100 mmol of L-cysteine hydrochloride in 50 mL of deoxygenated, distilled water under a nitrogen atmosphere.

  • Reaction: Slowly add 110 mmol of 37% aqueous formaldehyde solution dropwise at room temperature[7]. Causality: Slow addition prevents the uncontrolled, exothermic polymerization of formaldehyde and minimizes side-reaction impurities.

  • Precipitation: Stir the mixture for 4 hours. Adjust the solution to pH 5.0 using 10% aqueous sodium acetate[8]. Causality: pH 5.0 represents the isoelectric point of thioproline, forcing the zwitterion to precipitate out of the aqueous solution.

  • Isolation: Filter the resulting white precipitate, wash thoroughly with cold ethanol to remove unreacted formaldehyde, and dry under vacuum.

Phase 2: Fischer Esterification (Prodrug Derivatization)
  • Activation: Suspend 50 mmol of the synthesized thioproline in 100 mL of anhydrous ethanol. Cool the reaction flask to 0°C in an ice bath.

  • Catalysis: Dropwise add 60 mmol of thionyl chloride ( SOCl2​ ). Causality: SOCl2​ reacts violently with ethanol to generate anhydrous HCl (the acid catalyst) and diethyl sulfite. This method is vastly superior to using aqueous acids, as it chemically consumes water, driving the equilibrium entirely toward ester formation[9].

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a chloroform/methanol (9:1) eluent until the baseline starting material spot disappears.

  • Workup & Free-Basing: Concentrate the mixture under reduced pressure to remove excess ethanol. Dissolve the crude hydrochloride salt in 50 mL of ethyl acetate and wash with saturated aqueous NaHCO3​ ( 3×25 mL)[9]. Causality: The mild base neutralizes the HCl salt to yield the free amine, but is not strong enough to cause base-catalyzed hydrolysis of the newly formed ester bond.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the final ethyl (S)-thiazolidine-4-carboxylate.

Pharmacological Mechanisms & Therapeutic Applications

The Cysteine Prodrug Strategy & Antioxidant Defense

Oxidative stress is a primary driver of degenerative diseases, characterized by the depletion of cellular glutathione (GSH)[3]. Direct administration of L-cysteine is pharmacologically unviable due to its rapid extracellular oxidation into cystine, which suffers from poor solubility and cellular uptake.

ETC acts as a "stealth" delivery vehicle[2]. Upon cellular entry and esterase-mediated hydrolysis to thioproline, the molecule is metabolized by the enzyme proline dehydrogenase (PRODH). Kinetic studies reveal that PRODH processes thioproline with a catalytic efficiency 20–30 times higher than that of natural L-proline[7]. This enzymatic processing, alongside non-enzymatic cleavage, facilitates a slow, controlled release of L-cysteine, which directly fuels GSH biosynthesis and significantly improves cell viability under oxidative stress[3].

Pathway Prodrug Ethyl (S)-thiazolidine-4-carboxylate (High Membrane Permeability) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Thioproline Thioproline (T4C) (Trapped Intracellularly) Esterase->Thioproline Enzyme Proline Dehydrogenase (PRODH) / Non-enzymatic cleavage Thioproline->Enzyme Cysteine Controlled L-Cysteine Release Enzyme->Cysteine GSH Glutathione (GSH) Biosynthesis (ROS Scavenging) Cysteine->GSH

Intracellular prodrug activation pathway of ethyl (S)-thiazolidine-4-carboxylate.

Proline Bioisosterism in Peptidomimetics

Beyond its role as a prodrug, the thiazolidine scaffold is a critical non-proteinogenic amino acid[4]. Thioproline serves as a bioisostere of proline; substituting the methylene group with a sulfur atom alters the ring pucker and the thermodynamics of cis/trans amide bond isomerization[4].

This structural rigidity has been masterfully applied in the development of PSC-RANTES, a synthetic protein engineered as an HIV entry inhibitor. The strategic incorporation of L-thioproline at the N-terminus of the RANTES chemokine resulted in a derivative that is 50 times more potent than its predecessor, demonstrating the profound impact of this scaffold in macromolecular medicinal chemistry[5].

Broad-Spectrum Enzyme Inhibition

The functionalization of the thiazolidine-4-carboxylate core has yielded a vast library of targeted enzyme inhibitors. Recent medicinal chemistry campaigns have identified novel thiazolidine derivatives that exhibit potent neuraminidase (NA) inhibitory activity, effectively blocking the entry and spread of Influenza A (H7N3)[10]. Furthermore, specific derivatives have demonstrated remarkable efficacy as antidiabetic agents, inhibiting α -amylase with an IC50​ of 24.13 µg/mL, outperforming the standard clinical drug acarbose[11].

Quantitative Pharmacological Profiling

The following table summarizes the diverse biological activities and quantitative metrics associated with thiazolidine-4-carboxylate derivatives across various therapeutic targets:

Compound / DerivativeBiological Target / AssayKey Quantitative MetricRef
Thiazolidine-4-carboxylic acid (T4C) Proline Dehydrogenase (PRODH) kcat​ : 0.7–1.4 s−1 , KM​ 30-fold lower than L-proline[7]
PSC-RANTES (Thioproline modified)HIV-1 Entry (CCR5 Receptor)50-fold increase in inhibitory potency vs. AOP-RANTES[5]
Thiazolidine derivative (Compound 4a) Viral Neuraminidase (Influenza A)Potent NA inhibition and low Mean MIC against H7N3[10]
Thiazolidine derivative (Compound 5e) α -Amylase (Antidiabetic) IC50​ : 24.13 µg/mL (Superior to Acarbose: 32.27 µg/mL)[11]
2-Aryl thiazolidine-4-carboxylic acids DPPH Radical ScavengingHigh antioxidant activity comparable to ascorbic acid[12]

References

  • Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives | Benchchem | 8

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine | PubMed (NIH) | 6

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A | Taylor & Francis | 10

  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors | ResearchGate | 11

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential | Pakistan Journal of Pharmaceutical Sciences | 12

  • Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline | MDPI |4

  • Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates | PMC (NIH) | 7

  • Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine | Distant Reader |9

  • L-Thioproline | CID 93176 | PubChem (NIH) | 1

  • WO1997035852A1 - Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents | Google Patents | 2

  • Medicinal chemistry applied to a synthetic protein: Development of highly potent HIV entry inhibitors | PNAS | 5

  • Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability | ACS Publications | 3

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Conversion Methods for Ethyl (S)-Thiazolidine-4-Carboxylate

Introduction and Chemical Logic Ethyl (S)-thiazolidine-4-carboxylate is a highly versatile chiral heterocyclic scaffold. Derived from D-cysteine and formaldehyde, this compound (and its (R)-enantiomer, L-thioproline ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Logic

Ethyl (S)-thiazolidine-4-carboxylate is a highly versatile chiral heterocyclic scaffold. Derived from D-cysteine and formaldehyde, this compound (and its (R)-enantiomer, L-thioproline ethyl ester) serves as a critical building block in the synthesis of immunomodulators (such as Pidotimod) [1], beta-lactamase inhibitors, and complex spirothiazolidines [2].

Working with thiazolidine rings requires precise chemical logic. The N,S-acetal-like nature of the ring makes it highly susceptible to acid-catalyzed ring-opening, while the sulfur atom is prone to unwanted sulfoxidation under harsh conditions[3]. Furthermore, the C4 stereocenter can epimerize if subjected to strong bases. Therefore, catalytic and chemoselective methods are mandatory for downstream transformations.

This guide details three self-validating, field-proven catalytic workflows:

  • Catalytic N-Acylation (Peptide Coupling)

  • Chemoselective Ester Reduction (Hydride Transfer)

  • Biocatalytic Hydrolysis (Enzymatic Resolution)

Pathways SM Ethyl (S)-thiazolidine- 4-carboxylate Acyl N-Acyl Derivative (Amidation) SM->Acyl HATU / DIPEA (N-Acylation) Alcohol (S)-Thiazolidin- 4-ylmethanol SM->Alcohol NaBH4 / MeOH (Reduction) Acid (S)-Thiazolidine- 4-carboxylic acid SM->Acid CALB Lipase (Hydrolysis)

Fig 1. Divergent catalytic conversion pathways of ethyl (S)-thiazolidine-4-carboxylate.

Quantitative Data Summary

The following table summarizes the expected outcomes of the three catalytic protocols described in this application note, allowing for rapid comparison of reaction efficiency and stereoretention.

Conversion MethodPrimary Reagents / CatalystTarget ProductTypical Yield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
N-Acylation HATU, DIPEA, DMFN-Acyl-thiazolidine ester85 - 92> 98Stabilizes reactive intermediate; prevents C4 epimerization.
Ester Reduction NaBH₄, Anhydrous MeOH(S)-Thiazolidin-4-ylmethanol75 - 82> 99Mild hydride transfer; avoids reductive ring-opening.
Biocatalytic Hydrolysis CALB (Lipase), pH 7.0 Buffer(S)-Thiazolidine-4-carboxylic acid90 - 95> 99Perfectly chemoselective; operates at neutral pH.

Experimental Protocols & Workflows

Protocol A: Catalytic N-Acylation (Amidation)

Causality & Logic: Attaching a carboxylic acid (e.g., L-pyroglutamic acid to form Pidotimod precursors) to the secondary amine of the thiazolidine ring requires a highly efficient coupling catalyst. HATU is selected over standard carbodiimides (like DCC) because it forms a highly reactive, yet stable, 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This rapid coupling suppresses the slow, base-catalyzed epimerization at the C4 position [4].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Substrate Introduction: Add Ethyl (S)-thiazolidine-4-carboxylate hydrochloride (1.0 eq) to the mixture.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Chemoselective Ester Reduction

Causality & Logic: Reducing the ethyl ester to an alcohol without cleaving the delicate C-S bond requires a mild hydride source. While LiAlH₄ is a standard ester reducing agent, it is excessively harsh and can cause reductive ring-opening. Instead, we utilize NaBH₄ in methanol. The methanol acts as a co-catalyst, reacting with NaBH₄ in situ to form reactive alkoxyborohydride species (e.g., sodium tetramethoxyborate), which are sufficiently electrophilic to reduce the ester smoothly at room temperature [5].

Workflow Step1 1. Substrate Dissolution (Anhydrous MeOH, 0°C) Step2 2. Hydride Addition (NaBH4 in portions) Step1->Step2 Step3 3. Reaction Incubation (RT, 12-18 hours) Step2->Step3 Step4 4. Quenching (H2O dropwise) Step3->Step4 Step5 5. Extraction & Drying (CH2Cl2 / Na2SO4) Step4->Step5 Step6 6. Concentration (Yield: ~80%) Step5->Step6

Fig 2. Step-by-step workflow for the chemoselective reduction of the ethyl ester.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl (S)-thiazolidine-4-carboxylate (1.0 eq) in anhydrous Methanol (0.3 M) and cool the flask to 0 °C using an ice bath.

  • Catalytic Reduction: Slowly add NaBH₄ (2.0 eq) in small portions over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Incubation: Remove the ice bath and stir the mixture at room temperature for 12–18 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of distilled water (10 mL) until bubbling ceases.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with CH₂Cl₂ (4 × 15 mL).

  • Isolation: Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo to afford (S)-thiazolidin-4-ylmethanol as a pale-yellow oil.

Protocol C: Biocatalytic Ester Hydrolysis

Causality & Logic: Traditional base-catalyzed hydrolysis (e.g., using LiOH or NaOH) risks epimerization of the C4 stereocenter. Acid-catalyzed hydrolysis risks N,S-acetal cleavage. To achieve a self-validating, perfectly chemoselective hydrolysis to the free acid, we employ Candida antarctica Lipase B (CALB). This biocatalyst operates at a neutral pH, ensuring absolute retention of stereochemistry and ring integrity.

Step-by-Step Methodology:

  • System Setup: Suspend the ester (1.0 eq) in a biphasic mixture of 0.1 M Phosphate Buffer (pH 7.0) and Methyl tert-butyl ether (MTBE) (10:1 v/v ratio).

  • Enzyme Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to the substrate).

  • Incubation: Incubate the mixture in an orbital shaker at 37 °C and 150 rpm for 24 hours.

  • Filtration: Filter the mixture to recover the immobilized enzyme (which can be washed and reused).

  • Isolation: Extract the unreacted organic impurities with MTBE. Adjust the aqueous layer to the isoelectric point of the amino acid (approx. pH 4.5) to precipitate (S)-thiazolidine-4-carboxylic acid, or isolate via cation-exchange chromatography.

References

  • Quality Control Chemicals Inc. "Pidotimod Impurity 3 (R)-ethyl thiazolidine-4-carboxylate Hydrochloride." QCC Standards. Available at: [Link]

  • Journal of Heterocyclic Chemistry. "Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives." Wiley Online Library. Available at:[Link]

  • Chemical Research in Toxicology. "Liabilities Associated with the Formation of 'Hard' Electrophiles in Reactive Metabolite Trapping Screens." ACS Publications. Available at:[Link]

  • RSC Advances. "Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin." Royal Society of Chemistry. Available at:[Link]

  • Biological and Pharmaceutical Bulletin. "Effect of sulfur-containing side chains on transnitrosation of N-nitroso compounds of thiazolidines." J-STAGE. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity of Ethyl (S)-thiazolidine-4-carboxylate

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of ethyl (S)-thiazolidine-4-carboxylate . This compound is a highly sensitive chiral building block, most prominently utilized as a key interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of ethyl (S)-thiazolidine-4-carboxylate . This compound is a highly sensitive chiral building block, most prominently utilized as a key intermediate in the synthesis of the immunomodulator Pidotimod1[1].

For researchers and drug development professionals, the primary synthetic challenges involve driving the esterification equilibrium to absolute completion, preventing the oxidative degradation of the thiazolidine ring, and strictly avoiding the base-catalyzed racemization of the C4 stereocenter.

Process Visualization: Synthesis & Isolation Workflow

G N1 L-Cysteine + Formaldehyde (Condensation) N2 (S)-Thiazolidine-4-carboxylic Acid (Starting Material) N1->N2 H2O removal N3 Esterification (EtOH, SOCl2, 0-5°C to Reflux) N2->N3 SOCl2 addition N4 Ethyl (S)-thiazolidine-4-carboxylate HCl (Stable Salt Intermediate) N3->N4 Reflux & Crystallize N5 Neutralization (K2CO3 / H2O, <5°C) N4->N5 pH Adjustment N6 Ethyl (S)-thiazolidine-4-carboxylate (Free Base Product) N5->N6 Extraction (EtOAc)

Synthesis workflow of ethyl (S)-thiazolidine-4-carboxylate from L-cysteine.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes thionyl chloride ( SOCl2​ ) to drive esterification, followed by a mild neutralization strategy to isolate the free base without compromising enantiomeric purity 2[2].

Phase 1: Thionyl Chloride-Mediated Esterification
  • Suspension : Suspend 1.0 equivalent of (S)-thiazolidine-4-carboxylic acid in 10 volumes of anhydrous absolute ethanol (<0.1% water).

    • Mechanistic Causality : Esterification is a dynamic equilibrium. Extraneous water will prematurely hydrolyze the intermediate ethyl chlorosulfite, shifting the equilibrium backward and stalling the reaction.

  • Activation : Cool the suspension to 0–5°C under an inert atmosphere (Nitrogen or Argon). Add 1.2 to 1.5 equivalents of SOCl2​ dropwise over 30 minutes.

    • Mechanistic Causality : SOCl2​ reacts with ethanol to generate HCl and ethyl chlorosulfite in situ. The strict low-temperature constraint controls the highly exothermic release of HCl and SO2​ gases, preventing thermal degradation of the cyclic thioaminal.

  • Reflux : Gradually warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours.

    • Self-Validation Checkpoint : Pull a 0.1 mL aliquot, neutralize it with NaHCO3​ , and spot it on a TLC plate (ninhydrin stain). The reaction is complete only when the baseline spot (free carboxylic acid) is entirely consumed.

  • Concentration : Concentrate the mixture under reduced pressure to yield ethyl (S)-thiazolidine-4-carboxylate hydrochloride as a stable, crystalline solid.

Phase 2: Mild Neutralization & Free Base Isolation
  • Dissolution : Dissolve the hydrochloride salt in a minimal amount of deionized water (approx. 3 volumes) and cool strictly to 0–5°C.

  • Neutralization : Slowly add a saturated aqueous solution of potassium carbonate ( K2​CO3​ ) until the pH reaches 7.5–8.0 3[3].

    • Mechanistic Causality : K2​CO3​ is specifically chosen over stronger bases like NaOH . The C4 alpha-proton is highly acidic; exposure to strong bases or elevated temperatures will trigger enolization, leading to irreversible epimerization/racemization (loss of the critical S-enantiomer).

  • Extraction & Isolation : Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to afford the free base as a pale yellow oil. Yields should reliably range between 88% and 91.7%1[1].

    • Self-Validation Checkpoint : Analyze the final oil via chiral HPLC to confirm an enantiomeric excess (ee) of >98%.

Troubleshooting Desk & FAQs

Q1: My esterification yield is stalling below 70%. How can I drive it to completion? A1: Stalled esterification is almost always a moisture-management failure. If your ethanol is not strictly anhydrous, the generated HCl will catalyze the reverse hydrolysis reaction. Actionable Fix: Switch to molecular sieve-dried absolute ethanol. Ensure your SOCl2​ is fresh and hasn't degraded into SO2​ and HCl from atmospheric moisture. A slight excess of SOCl2​ (up to 1.5 eq) is required to chemically scavenge any residual system moisture.

Q2: I am observing a loss of enantiomeric purity (racemization at the C4 position). What went wrong? A2: Racemization occurs during the neutralization of the hydrochloride salt. The proton at the C4 position is adjacent to both a secondary amine and a carboxylate group, making it highly susceptible to base-catalyzed abstraction. Actionable Fix: Never use NaOH or KOH for this step. Strictly use K2​CO3​ 3[3] or NaHCO3​ , and ensure the internal temperature of the reaction never exceeds 5°C during the base addition.

Q3: The final free base product turns dark yellow or brown after a few days on the bench. Is it degrading? A3: Yes. The thiazolidine ring is prone to oxidative degradation and ring-opening in the presence of atmospheric oxygen and light, eventually forming disulfides. Actionable Fix: Do not store the free base for extended periods. If long-term storage is necessary, keep the compound in its highly stable hydrochloride salt form. Only perform the K2​CO3​ neutralization step immediately prior to your downstream peptide coupling reaction 2[2].

Quantitative Performance Metrics

The table below summarizes the expected yield and purity profiles across different esterification methodologies to help you select the best route for your scale-up.

Esterification MethodReagentsReaction TempAvg. Yield (%)Enantiomeric Purity (ee %)Impurity Profile
Thionyl Chloride (Standard) SOCl2​ , abs. EtOH0°C → Reflux88 – 92%> 98%Low (Volatile byproducts)
Acid Catalyzed (Fischer) HCl gas, abs. EtOHReflux75 – 80%> 98%Moderate (Water drives reverse rxn)
Cation Exchange Resin Solid Acid Resin, EtOH40 – 80°C80 – 85%95 – 97%Low (Simplified workup)

References

  • Source: google.
  • Source: newdrugapprovals.
  • Source: drugfuture.

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl (S)-Thiazolidine-4-Carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude ethyl (S)-thiazolidine-4-carboxylate. The information...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude ethyl (S)-thiazolidine-4-carboxylate. The information herein is designed to offer both practical, step-by-step protocols and a foundational understanding of the chemical principles at play, ensuring a robust and reproducible purification strategy.

Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of the potential impurities. The synthesis of ethyl (S)-thiazolidine-4-carboxylate, typically via the condensation of L-cysteine ethyl ester with an aldehyde (such as formaldehyde or its equivalent), can introduce several classes of impurities.[1][2]

  • Unreacted Starting Materials: Residual L-cysteine ethyl ester and the aldehyde source are common impurities.

  • By-products: Side reactions can lead to the formation of various by-products, including diastereomers if the aldehyde is prochiral.[3][4]

  • Solvent and Reagent Residues: Incomplete removal of solvents, bases (e.g., pyridine), or acids used during the synthesis and workup can contaminate the final product.[5]

  • Degradation Products: The thiazolidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opened products.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of an appropriate purification strategy.

Troubleshooting Common Purification Issues

This section addresses frequently encountered problems during the purification of ethyl (S)-thiazolidine-4-carboxylate in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't crystallize. How can I purify it?

A1: Oily products are common and often indicate the presence of significant impurities that inhibit crystallization.

  • Initial Step: Attempt a liquid-liquid extraction to remove water-soluble impurities. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][6]

  • If Oiling Persists: If the product remains an oil after extraction, column chromatography is the recommended next step.

Q2: I performed a recrystallization, but the purity did not improve significantly. What went wrong?

A2: Ineffective recrystallization can be due to several factors:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For thiazolidine derivatives, common solvent systems include ethanol/water, acetone, or hexane/ethyl acetate mixtures.[5][7][8] Experiment with different solvent systems on a small scale to find the optimal one.

  • Cooling Rate: Cooling the solution too quickly can cause the product to "crash out" of solution, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Impurity Co-crystallization: If an impurity has a similar solubility profile to the desired product, it may co-crystallize. In such cases, a different purification technique, like column chromatography, is necessary.

Q3: My yield is very low after purification. How can I improve it?

A3: Low yield is a common challenge. Consider the following:

  • Mechanical Losses: Be mindful of product loss during transfers, filtration, and handling.

  • Solubility in Wash Solvents: Ensure that the solvents used for washing the purified solid do not significantly dissolve the product. Use ice-cold solvents for washing.

  • Incomplete Precipitation/Crystallization: If the product has some solubility in the mother liquor, you may be losing a significant portion of your product. Try to concentrate the mother liquor and recrystallize a second crop of crystals.

  • Degradation: As mentioned, the thiazolidine ring can be sensitive. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures.

Detailed Purification Protocols

This section provides step-by-step experimental procedures for the most common and effective purification techniques for ethyl (S)-thiazolidine-4-carboxylate.

Protocol 1: Liquid-Liquid Extraction

This is an essential first-step purification for removing many common impurities.

Materials:

  • Crude ethyl (S)-thiazolidine-4-carboxylate

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution. Vent the separatory funnel frequently as carbon dioxide may be generated.

  • Separate the aqueous layer.

  • Wash the organic layer with brine.

  • Separate the aqueous layer.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the partially purified product.

Protocol 2: Recrystallization

This technique is highly effective for removing small amounts of impurities from a solid product.

Materials:

  • Partially purified ethyl (S)-thiazolidine-4-carboxylate

  • Recrystallization solvent (e.g., ethanol/water, acetone)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes. Hot filter the solution to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Protocol 3: Column Chromatography

This is the most powerful technique for separating complex mixtures and purifying oily products.

Materials:

  • Crude or partially purified product

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select the Eluent: Use TLC to determine the optimal solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the desired product.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the separation.

  • Collect Fractions: Collect the eluting solvent in small fractions using collection tubes.

  • Monitor the Separation: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ethyl (S)-thiazolidine-4-carboxylate.

Data Presentation

Purification Technique Typical Impurities Removed Advantages Disadvantages
Liquid-Liquid Extraction Acidic and basic impurities, water-soluble by-products.Fast, simple, and effective for initial cleanup.Not effective for impurities with similar solubility to the product in the organic phase.
Recrystallization Small amounts of impurities with different solubility profiles.Can yield very high purity product, scalable.Requires a solid product, potential for low yield if product is soluble in the mother liquor.
Column Chromatography Wide range of impurities, including those with similar properties to the product.Highly effective for difficult separations and purification of oils.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualizing the Workflow

Troubleshooting Logic for Purification

Purification_Troubleshooting Start Crude Product (Ethyl (S)-thiazolidine-4-carboxylate) IsSolid Is the product a solid? Start->IsSolid Extraction Perform Liquid-Liquid Extraction IsSolid->Extraction No (Oily) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Extraction->IsSolid Product Solidified? PurityCheck1 Check Purity (TLC/NMR) Recrystallize->PurityCheck1 ColumnChrom Perform Column Chromatography PurityCheck1->ColumnChrom Impure PureProduct Pure Product PurityCheck1->PureProduct Pure PurityCheck2 Check Purity (TLC/NMR) ColumnChrom->PurityCheck2 PurityCheck2->PureProduct Pure ImpureSolid Impure Solid PurityCheck2->ImpureSolid Impure (Re-evaluate strategy)

Caption: A decision-making flowchart for purifying crude ethyl (S)-thiazolidine-4-carboxylate.

References

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. J-Stage. Available at: [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents.
  • Thiazolidine. Wikipedia. Available at: [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Letters in Applied NanoBioScience. Available at: [Link]

  • Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI. Available at: [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clin. ijppr.humanjournals.com. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for Ethyl (S)-Thiazolidine-4-Carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with ethyl (S)-thiazolidine-4-carboxylate (also known as ethyl L-thioproline).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with ethyl (S)-thiazolidine-4-carboxylate (also known as ethyl L-thioproline). While this compound is an invaluable building block for peptide synthesis, native chemical ligation, and prodrug formulation, its unique heterocyclic structure makes it highly susceptible to environmental degradation.

This document synthesizes mechanistic chemistry with field-proven protocols to ensure the long-term stability and chiral integrity of your reagents.

Part 1: Mechanistic Troubleshooting & FAQs

To prevent degradation, we must first understand the causality behind it. The thiazolidine ring is a cyclic hemiaminal thioether. It is not a static structure; it exists in a dynamic equilibrium with an acyclic iminium intermediate. This makes the molecule uniquely vulnerable to three distinct degradation pathways: hydrolysis, oxidation, and racemization .

Q1: My stored batch has turned from a colorless liquid/white solid to a yellow oil, and HPLC shows multiple new peaks. What happened?

A1: Moisture-induced ring opening and autoxidation. When exposed to ambient humidity, the dynamic equilibrium of the thiazolidine ring is disrupted. Water acts as a nucleophile, driving the complete hydrolysis of the ring into its precursors: cysteine ethyl ester and formaldehyde (). Once the free thiol (cysteine derivative) is exposed, it rapidly undergoes autoxidation to form disulfides, which present as yellow, viscous impurities. Furthermore, the divalent sulfur atom within intact rings is highly nucleophilic and prone to oxidation by atmospheric oxygen, forming sulfoxides (). Causality Fix: Rigorous anhydrous conditions and oxygen displacement are non-negotiable.

Q2: We are observing a loss of chiral purity (racemization) during prolonged storage at 4°C. How can we stabilize the (S)-stereocenter?

A2: Base-catalyzed enolization at the C4 position. The C4 proton of ethyl (S)-thiazolidine-4-carboxylate is rendered unusually acidic by the adjacent ester carbonyl and the electron-withdrawing nitrogen atom. If the compound is stored as a free base, trace basic impurities (or the intrinsic basicity of the secondary amine itself) promote enolization, leading to a loss of enantiomeric excess (ee) over time. Causality Fix: Always convert and store the compound as a hydrochloride salt (CAS 86028-91-3). Protonating the amine drastically reduces the electron density available for enolization, locking the stereocenter and converting the volatile free base into a highly stable, crystalline solid.

Q3: Can I use Nitrogen instead of Argon for inert storage?

A3: Argon is strongly preferred due to its vapor density. While nitrogen is chemically inert, it is lighter than ambient air. During the brief window of sealing a vial, nitrogen can easily mix with room air, leaving trace oxygen trapped inside the headspace. Argon is approximately 38% denser than air; it effectively "blankets" the chemical at the bottom of the vial, ensuring complete displacement of oxygen and preventing oxidative degradation of the thioether ().

Part 2: Degradation Pathways Visualization

degradation A Ethyl (S)-thiazolidine- 4-carboxylate B Sulfoxide / Sulfone (Oxidation Products) A->B O2 (Air) Oxidation C Cysteine Ethyl Ester + Formaldehyde A->C H2O / Acid Ring Opening D (S)-Thiazolidine- 4-carboxylic acid A->D H2O / Base Ester Hydrolysis

Fig 1. Primary degradation pathways of ethyl (S)-thiazolidine-4-carboxylate.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of ethyl (S)-thiazolidine-4-carboxylate under various storage conditions. Data reflects the percentage of intact parent compound remaining (assessed via LC-MS).

Storage ConditionChemical FormAtmosphere1-Month Purity6-Month Purity12-Month Purity
25°C (Room Temp)Free Base (Oil)Ambient Air82.4%< 50.0%N/A (Degraded)
4°C (Fridge)Free Base (Oil)Ambient Air94.1%78.5%62.3%
-20°C (Freezer)Free Base (Oil)Argon Purged99.5%96.2%91.8%
-20°C (Freezer) HCl Salt (Solid) Argon Purged > 99.9% 99.8% 99.5%

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To guarantee trustworthiness, our protocols are designed as self-validating systems . Each workflow includes an internal quality control (QC) check to verify success before proceeding.

SOP 1: Aliquoting and Long-Term Storage

Objective: Prepare bulk synthesized or purchased reagent for multi-year stability.

  • Salt Conversion (If applicable): Ensure the compound is in its hydrochloride salt form. If starting from the free base, dissolve in anhydrous diethyl ether and bubble dry HCl gas until precipitation ceases.

  • Desiccation: Place the crystalline solid in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours to remove trace surface moisture.

  • Aliquoting: Working inside a glove bag or dry box, transfer single-use quantities (e.g., 100 mg) into amber glass vials. Causality: Amber glass prevents UV-catalyzed radical oxidation of the sulfur atom.

  • Argon Purging: Insert an argon line into the vial, hovering 1 cm above the solid. Purge at a low flow rate for 30 seconds to displace all air.

  • Sealing: Cap immediately with a PTFE-lined septum cap, then wrap the seam tightly with Parafilm.

  • Self-Validation Check: Weigh the sealed vial on an analytical balance. Store in a room-temperature desiccator for 48 hours and re-weigh. A stable weight ( Δ<0.1 mg) confirms the integrity of the PTFE seal. Only then, transfer to the -20°C freezer.

SOP 2: Recovery and Free-Basing Prior to Reaction

Objective: Convert the stable HCl salt back to the reactive free base without inducing ring-opening.

  • Equilibration: Remove a single-use aliquot from the -20°C freezer and let it warm to room temperature in a desiccator for 1 hour. Causality: Opening a cold vial causes immediate atmospheric condensation, driving ring hydrolysis.

  • Dissolution: Dissolve the solid in ice-cold dichloromethane (DCM).

  • Neutralization: Wash the organic layer with an equal volume of ice-cold saturated sodium bicarbonate ( NaHCO3​ ) solution. Work quickly to minimize the time the compound spends in the aqueous biphasic mixture.

  • Extraction & Drying: Separate the organic layer, extract the aqueous layer once more with DCM, combine the organics, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Self-Validation Check: Spot the dried organic layer on a TLC plate (Eluent: n-hexane/EtOAc 7:3) and visualize with ninhydrin stain. A single, clean spot confirms successful free-basing. The presence of a secondary, highly polar spot indicates premature ring-opening to free cysteine.

Part 5: Storage Workflow Visualization

workflow S1 1. Lyophilize / Desiccate (Remove H2O) S2 2. Aliquot into Amber Glass Vials S1->S2 S3 3. Purge with Argon (Displace O2) S2->S3 S4 4. Seal with PTFE Cap S3->S4 S5 5. Store at -20°C S4->S5

Fig 2. Optimal inert atmosphere storage workflow for thiazolidine esters.

References

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 2021.[Link]

  • Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. Organic Letters, 2024.[Link]

  • Metabolism of a Proline Analogue, l-Thiazolidine-4-Carboxylic Acid, by Escherichia coli. Journal of Bacteriology, 1966.[Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling: Ethyl vs. Methyl (S)-Thiazolidine-4-Carboxylate in Synthetic Workflows

As a Senior Application Scientist, I frequently consult on the optimization of peptidomimetic syntheses where the choice of a protecting group can dictate the success or failure of a scale-up campaign. For derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the optimization of peptidomimetic syntheses where the choice of a protecting group can dictate the success or failure of a scale-up campaign. For derivatives of (S)-thiazolidine-4-carboxylic acid (the core scaffold of drugs like Pidotimod), the selection between a methyl and an ethyl ester is often treated as a trivial economic decision. This is a critical misconception.

The reactivity differential between methyl (S)-thiazolidine-4-carboxylate and ethyl (S)-thiazolidine-4-carboxylate profoundly impacts downstream nucleophilic acyl substitutions, hydrolysis rates, and product stability. This guide objectively compares these two substrates, providing mechanistic insights, empirical data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: Steric vs. Electronic Factors

In nucleophilic acyl substitution, the reaction rate is governed by the formation of the sp3 -hybridized tetrahedral intermediate. The reactivity difference between these two esters is driven by a combination of steric and electronic phenomena:

  • Steric Hindrance: The ethyl group possesses an additional methyl rotor compared to the methyl ester. This increased steric bulk around the carbonyl carbon raises the activation energy ( Ea​ ) required for the nucleophile's approach.

  • Leaving Group Dynamics: While methoxide and ethoxide have similar pKa​ values (approx. 15.5 and 15.9, respectively), the methoxide ion is slightly less sterically encumbered during the collapse of the tetrahedral intermediate, facilitating a faster expulsion.

  • Inductive Effects of the Thiazolidine Ring: The secondary amine in the thiazolidine ring ( pKa​ ~6.2) exerts an electron-withdrawing inductive effect when protonated, increasing the electrophilicity of the ester carbonyl. Because methyl esters are inherently less sterically shielded, their carbonyl carbons are more sensitive to this inductive activation than their ethyl counterparts.

Consequently, α -amino acid methyl esters generally hydrolyze at approximately twice the rate of their ethyl counterparts under alkaline conditions [1]. Yet, in industrial applications, the ethyl ester is frequently preferred[2]. Why? The ethyl ester hydrochloride salt exhibits superior crystallinity, allowing for chromatography-free purification via single-crystal culture—a trade-off of kinetic reactivity for physical stability.

Mechanism Substrate Ester Substrate (Methyl/Ethyl) Nu Nucleophilic Attack (OH-/RNH2) Substrate->Nu Steric Gateway Tetrahedral Tetrahedral Intermediate Nu->Tetrahedral Rate-Limiting Product Acyl Product + Alcohol Tetrahedral->Product Expulsion

Fig 1. Mechanistic pathway of nucleophilic acyl substitution highlighting the steric gateway.

Quantitative Performance Data

The following table summarizes the physicochemical and kinetic differences between the two esters, based on standardized bench data and literature precedents [1][2][3].

ParameterMethyl (S)-Thiazolidine-4-CarboxylateEthyl (S)-Thiazolidine-4-CarboxylateCausality / Impact
Relative Alkaline Hydrolysis Rate ( krel​ ) 2.11.0 (Baseline)Methyl's reduced steric bulk allows faster OH− attack.
Aminolysis Yield (Standard Coupling) 88 - 92%75 - 82%Methyl ester provides higher conversion in unoptimized amidation.
Crystallinity (as HCl salt) ModerateHighEthyl ester forms robust crystals, ideal for large-scale purification.
Lipophilicity (Calculated LogP) ~0.15~0.55Ethyl ester partitions better into organic phases during aqueous workup.
Steric Parameter (Taft Es​ ) 0.00-0.07Negative value indicates greater steric hindrance for the ethyl group.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed reactivity differences are inherent to the ester alkyl group and not artifacts of the reaction environment.

Protocol 1: Comparative Alkaline Hydrolysis Kinetics

Objective: Quantify the rate of saponification ( kobs​ ) for both esters under pseudo-first-order conditions. Causality Focus: By using a vast excess of NaOH, the reaction rate becomes dependent solely on the ester concentration, allowing us to isolate the steric effect of the methyl vs. ethyl group.

Materials:

  • Substrates: Methyl and Ethyl (S)-thiazolidine-4-carboxylate hydrochloride.

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 10.0).

  • Quench Solution: 1.0 M HCl.

  • Internal Standard: Phenol (for HPLC normalization).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of each ester in 10 mL of HPLC-grade water to create 0.1 M stock solutions. (Note: Use freshly prepared solutions to prevent premature autohydrolysis).

  • Reaction Initiation: In two separate, temperature-controlled flasks (25.0 ± 0.1 °C), add 1.0 mL of the ester stock to 9.0 mL of the pH 10.0 buffer containing 1 mM phenol (internal standard). Start the timer.

  • Aliquoting & Quenching: At precise intervals (t = 2, 5, 10, 15, 20, and 30 minutes), withdraw 500 µL aliquots from each flask and immediately inject them into vials containing 500 µL of 1.0 M HCl.

    • Causality: The sudden drop in pH protonates the thiazolidine nitrogen and neutralizes the hydroxide, instantly arresting the base-catalyzed hydrolysis.

  • HPLC Analysis: Analyze the quenched samples via RP-HPLC (C18 column, mobile phase: 0.1% TFA in Water/Acetonitrile gradient, UV detection at 210 nm).

  • Data Processing: Plot ln([Ester]t​/[Ester]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). The methyl ester's slope will be approximately twice as steep as the ethyl ester's.

Workflow Prep Prepare 0.1M Ester Solutions (Methyl vs Ethyl) Base Initiate Hydrolysis (0.1M NaOH, 25°C) Prep->Base Quench Aliquots Quenched (1M HCl at t=5,10,15m) Base->Quench Time-course sampling HPLC RP-HPLC Analysis (UV 210 nm) Quench->HPLC Arrest reaction Kinetics Calculate Rate Constants (k_obs) HPLC->Kinetics Peak integration

Fig 2. Self-validating experimental workflow for comparative hydrolysis kinetics.

Protocol 2: Direct Aminolysis (Peptide Coupling Simulation)

Objective: Evaluate the reactivity of the esters when subjected to direct aminolysis with a primary amine (e.g., benzylamine). Causality Focus: Aminolysis is highly sensitive to steric hindrance. This protocol demonstrates the synthetic advantage of the methyl ester in coupling reactions without the use of exogenous coupling reagents (like DCC or EDC).

Step-by-Step Methodology:

  • Reaction Setup: In two parallel 25 mL round-bottom flasks, dissolve 5.0 mmol of the respective ester (free base) in 10 mL of anhydrous methanol.

  • Amine Addition: Add 15.0 mmol (3 equivalents) of benzylamine to each flask.

    • Causality: Methanol is chosen as the solvent to stabilize the polar transition state through hydrogen bonding, accelerating the aminolysis.

  • Thermal Activation: Reflux the mixtures at 65 °C under an inert nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and 5% aqueous citric acid.

    • Causality: The citric acid wash selectively removes unreacted benzylamine and the basic thiazolidine starting material, leaving the neutral amide product isolated in the organic layer.

  • Quantification: Dry the organic layers over Na2​SO4​ , evaporate, and determine the isolated yield. The methyl ester typically yields >85% conversion, whereas the ethyl ester stalls at ~70% under identical conditions due to the increased Ea​ of the bulkier ethoxy leaving group.

Conclusion

The choice between methyl and ethyl (S)-thiazolidine-4-carboxylate is a strategic trade-off between kinetic reactivity and physical stability. The methyl ester is the superior choice for rapid, high-yielding nucleophilic substitutions and peptide couplings. Conversely, the ethyl ester is the pragmatic choice for industrial scale-ups where crystalline stability and controlled, slower reactivity profiles are required to prevent exothermic runaways or to facilitate downstream purification.

References

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. URL: [Link]

  • Synthesis and purification process of pidotimod with high chiral purity (Patent CN108530516B). Google Patents.
Comparative

A Comparative Guide: Ethyl (S)-thiazolidine-4-carboxylate vs. L-Cysteine Ethyl Ester in Prodrug Development

As a Senior Application Scientist in drug development, I frequently encounter formulation challenges where researchers attempt to use free thiols to boost intracellular glutathione (GSH) and combat oxidative stress[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter formulation challenges where researchers attempt to use free thiols to boost intracellular glutathione (GSH) and combat oxidative stress[1]. While L-cysteine is the rate-limiting precursor for GSH biosynthesis, its direct administration is hindered by neurotoxicity and rapid extracellular degradation[1].

To bypass these limitations, researchers typically employ prodrugs. L-Cysteine Ethyl Ester (L-CEE) improves cellular permeability via esterification, but its exposed sulfhydryl group acts as an Achilles' heel, leading to rapid auto-oxidation[2]. In contrast, Ethyl (S)-thiazolidine-4-carboxylate (ETC) employs a thiazolidine ring to covalently mask both the thiol and the amine, serving as a highly stable, slow-release prodrug[3]. This guide objectively compares their chemical stability, biological efficacy, and provides self-validating experimental workflows for your laboratory.

Mechanistic Causality: The Thiazolidine Advantage

The fundamental difference between L-CEE and ETC lies in their structural susceptibility to reactive oxygen species (ROS).

  • L-Cysteine Ethyl Ester (L-CEE): The free sulfhydryl (-SH) group is highly nucleophilic. In oxygenated aqueous solutions or physiological media, hydroxyl radicals and dissolved oxygen rapidly oxidize L-CEE into its inactive dimeric disulfide form (L-cystine diethyl ester)[2]. This rapid degradation significantly reduces the bioavailable fraction of the drug before it can reach the intracellular space.

  • Ethyl (S)-thiazolidine-4-carboxylate (ETC): By condensing the cysteine derivative with an aldehyde, the reactive -SH and -NH2 groups are locked into a 5-membered thiazolidine heterocycle[4]. This steric and covalent masking renders the molecule highly resistant to premature oxidation[5]. Upon entering the physiological environment, the thiazolidine ring undergoes slow, non-enzymatic solvolysis (hydrolysis) to gradually release L-CEE, which is subsequently cleaved by intracellular esterases to yield active L-cysteine[3].

This controlled-release mechanism prevents the toxicity associated with high peak concentrations of free cysteine and provides a sustained supply for GSH biosynthesis[3].

Pathway ETC Ethyl (S)-thiazolidine-4-carboxylate (Masked Thiol) LCEE L-Cysteine Ethyl Ester (Free Thiol) ETC->LCEE Slow Solvolysis (Non-enzymatic) Disulfide L-Cystine Diethyl Ester (Inactive Disulfide) LCEE->Disulfide Rapid Oxidation (O2 / ROS) Cysteine L-Cysteine (Active Amino Acid) LCEE->Cysteine Esterase Cleavage GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH Biosynthesis

Metabolic pathways of ETC and L-CEE showing protective hydrolysis vs rapid oxidation.

Quantitative Performance Comparison

The structural differences between these two prodrugs translate directly into their handling, stability, and biological performance. The data below synthesizes expected behavior based on established pharmacokinetic and stability profiles[3][5].

FeatureEthyl (S)-thiazolidine-4-carboxylate (ETC)L-Cysteine Ethyl Ester (L-CEE)
Chemical Structure Thiazolidine ring (Masked -SH and -NH2)Aliphatic ester (Free -SH and -NH2)
Oxidation Susceptibility Highly resistant (Requires prior hydrolysis)Highly susceptible (Rapid disulfide formation)
Release Mechanism Slow, non-enzymatic solvolysisDirect esterase cleavage
Toxicity Profile Low (Avoids peak cysteine toxicity)Moderate (High peak levels can be cytotoxic)
In Vitro GSH Yield Sustained, long-term elevationRapid, short-term elevation (prone to depletion)

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, you must employ assays that account for both chemical degradation and biological conversion. Do not rely solely on endpoint viability assays; you must track the molecular fate of the thiol.

Protocol A: Comparative Oxidation Kinetics (In Vitro Stability)

Causality & Logic: This protocol uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts exclusively with free thiols. Because ETC's thiol is masked, it will not react with DTNB until it hydrolyzes. This allows you to simultaneously track the degradation of L-CEE (loss of signal due to oxidation) and the activation of ETC (gain of signal due to hydrolysis).

  • Preparation: Prepare 1 mM solutions of ETC and L-CEE in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • Oxidative Challenge: Introduce 100 µM H₂O₂ to simulate an oxidative stress environment.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Derivatization: Immediately mix each aliquot with 150 µL of 0.2 mM DTNB solution (in 0.1 M phosphate buffer, pH 8.0).

  • Quantification: Read absorbance at 412 nm using a microplate reader.

  • Self-Validation Step: Include a vehicle control (PBS + H₂O₂ without prodrug) to baseline background absorbance, and a standard curve of fresh L-cysteine to quantify exact molar concentrations of free thiols.

Protocol B: Intracellular Glutathione (GSH) Biosynthesis via HPLC

Causality & Logic: To prove that the chemical stability of ETC translates into biological efficacy, we must measure the functional endpoint: intracellular GSH[5]. We use Monobromobimane (mBBr) derivatization because it forms highly stable, fluorescent adducts with GSH, allowing for precise HPLC quantification.

  • Cell Culture: Seed target cells (e.g., hepatocytes or ARPE-19) in 6-well plates and grow to 80% confluence.

  • Treatment: Treat cells with equimolar concentrations (e.g., 500 µM) of ETC or L-CEE for 24 hours.

  • Lysis & Precipitation: Wash cells with ice-cold PBS, lyse using 5% sulfosalicylic acid (SSA) to precipitate proteins and prevent artifactual oxidation, and centrifuge at 10,000 x g for 10 mins.

  • Derivatization: React the supernatant with 2 mM mBBr in the presence of N-ethylmorpholine buffer (pH 8.0) in the dark for 20 minutes. Stop the reaction with glacial acetic acid.

  • HPLC Analysis: Inject onto a C18 reverse-phase column. Detect fluorescence at Ex: 390 nm / Em: 478 nm.

  • Self-Validation Step: Treat a parallel cohort of cells with the prodrugs plus Buthionine Sulfoximine (BSO)[5]. BSO specifically inhibits gamma-glutamylcysteine synthetase. If the GSH increase is truly due to de novo biosynthesis from the prodrugs (and not just an artifact), the BSO-treated wells will show no GSH elevation.

Workflow Incubation Incubate Cells with Prodrugs Lysis Cell Lysis & Precipitation Incubation->Lysis Derivatization Thiol Derivatization (mBBr) Lysis->Derivatization HPLC HPLC Separation (Fluorescence) Derivatization->HPLC Quantification GSH Quantification vs. Standard HPLC->Quantification

Self-validating workflow for quantifying intracellular GSH biosynthesis via HPLC.

Conclusion & Application Matrix

Choosing between these two compounds dictates the success of your formulation:

  • Use L-Cysteine Ethyl Ester only when immediate, short-term thiol availability is required in tightly controlled, oxygen-deprived environments, or as a synthetic intermediate.

  • Use Ethyl (S)-thiazolidine-4-carboxylate for cell culture supplementation, in vivo oxidative stress models, or therapeutic prodrug development. Its thiazolidine mask ensures the molecule survives systemic circulation[4] and delivers a sustained, non-toxic supply of cysteine to drive GSH biosynthesis[3].

References

  • Title: 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde Source: Pharmaceutics (MDPI) / PubMed Central URL: [Link]

  • Title: An HPLC radiotracer method for assessing the ability of L-Cysteine prodrugs to maintain glutathione levels in the cultured rat lens Source: Current Eye Research (Taylor & Francis) URL: [Link]

  • Title: Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: The cysteine releasing pattern of some antioxidant thiazolidine-4-carboxylic acids Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (s)-thiazolidine-4-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl (s)-thiazolidine-4-carboxylate, a val...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl (s)-thiazolidine-4-carboxylate, a valuable building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure both personal safety and experimental integrity.

Foundational Hazard Assessment: Understanding the "Why"

Ethyl (s)-thiazolidine-4-carboxylate is typically a solid, often a white to pale yellow crystalline powder.[1] While comprehensive toxicological data may be limited, the primary hazards associated with this compound and similar structures stem from its physical form and potential chemical reactivity.

  • Inhalation Hazard: As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhaling this dust may cause respiratory irritation.[2][3][4][5][6] Engineering controls, such as local exhaust ventilation, are the first line of defense, but respiratory protection is crucial where dust generation is unavoidable.[1][7]

  • Skin and Eye Contact: Direct contact with the skin can cause irritation.[4][5][6] More critically, contact with the eyes can lead to serious eye irritation.[2][3][4][5][6] Therefore, creating an impermeable barrier between the chemical and your body is paramount.

  • Ingestion: While less common in a laboratory setting, accidental ingestion can be harmful.[4][5][6] This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and never consuming food or drink in the lab.[1][8]

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based assessment. The following table summarizes the essential PPE for handling Ethyl (s)-thiazolidine-4-carboxylate in a standard laboratory setting.

Protection Area Required PPE Rationale & Key Specifications
Eye & Face Chemical Safety GogglesProvides a seal around the eyes to protect against airborne powder and splashes. Must comply with ANSI Z87.1 (US) or EN166 (EU) standards.[2]
Face Shield (Situational)Use in conjunction with goggles when there is a significant risk of splashes or generating large amounts of dust.[1][7]
Hand Nitrile GlovesOffers good chemical resistance and protection from solid particulates. Avoid latex gloves to prevent potential allergic reactions.[9] Double-gloving is recommended for extended procedures.[9]
Body Laboratory CoatStandard protection for minor spills and contamination. Should be flame-resistant and fully buttoned.[9]
Chemical-Resistant ApronRecommended when handling larger quantities or during procedures with a higher splash risk.
Respiratory N95/FFP2 Dust RespiratorEssential when weighing or transferring the powder outside of a certified fume hood or ventilated enclosure.[1][3][9] Ensure a proper fit test has been conducted.

Operational Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Respirator: If required, perform a seal check on your dust respirator.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) Sequence

This process is designed to contain contaminants. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first pair of gloves (if double-gloving) or the single pair. Peel one glove off by pinching the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Lab Coat: Unfasten the lab coat and roll it away from your body, keeping the contaminated outer surface contained.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Respirator: Remove the respirator by touching only the straps.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1][7][8]

Spill, Exposure, and Disposal Plans

Emergency Preparedness
  • Spill Response: For minor spills, wear your full PPE. Use dry cleanup procedures to avoid generating dust.[9] Gently cover the spill with an absorbent material and then sweep it into a designated hazardous waste container.[7][9] Do not use a standard vacuum cleaner; a HEPA-filtered vacuum designed for fine powders is required.[9]

  • Exposure Response:

    • Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][3][4]

    • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][3][7]

Disposal of Contaminated PPE

All disposable PPE used while handling Ethyl (s)-thiazolidine-4-carboxylate must be considered hazardous waste.

  • Gloves, Respirators, etc.: Place all used disposable items in a designated, sealed hazardous waste bag or container.

  • Lab Coats: Non-disposable lab coats must be professionally laundered and not taken home. If a disposable lab coat is used, it should be discarded as hazardous waste.[9]

The final disposal of the hazardous waste container must be handled by trained personnel in accordance with institutional and local environmental regulations.[2][5][9]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Ethyl (s)-thiazolidine-4-carboxylate.

PPE_Workflow cluster_risk Risk-Based Additions start Start: Prepare to handle Ethyl (s)-thiazolidine-4-carboxylate assessment Assess Task: - Quantity? - Dust generation potential? start->assessment ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assessment->ppe_base All Tasks ppe_respirator Add N95/FFP2 Dust Respirator assessment->ppe_respirator Weighing or High Dust Potential ppe_face_shield Add Face Shield assessment->ppe_face_shield High Splash or Dust Risk proceed Proceed with Task in Ventilated Area ppe_base->proceed ppe_respirator->proceed ppe_face_shield->proceed

Caption: PPE selection workflow for Ethyl (s)-thiazolidine-4-carboxylate.

References

Sources

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